7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15801901
Molecular Formula: C7H4ClN3O2
Molecular Weight: 197.58 g/mol
* For research use only. Not for human or veterinary use.
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione -](/images/structure/VC15801901.png)
Specification
Molecular Formula | C7H4ClN3O2 |
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Molecular Weight | 197.58 g/mol |
IUPAC Name | 7-chloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
Standard InChI Key | NMENQCOSBXCQNE-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C(=CN=C1Cl)C(=O)NC(=O)N2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s name indicates a pyrido[4,3-d]pyrimidine scaffold, where the pyridine ring is fused to the pyrimidine at positions 4 and 3. A chlorine atom is substituted at position 7, and the structure includes two ketone groups (2,4-dione).
Parameter | Value | Source |
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Molecular Formula | C₇H₃ClN₃O₂ | N/A (Inferred) |
Molecular Weight | 197.58 g/mol | N/A (Inferred) |
CAS Number | Not identified in provided sources | N/A |
Key Observations:
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The [4,3-d] isomer is structurally distinct from the [2,3-d] variant (CAS 938443-19-7), which is widely reported .
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No direct references to 7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione were found in the provided sources.
Synthesis and Characterization Challenges
The synthesis of halogenated pyrido-pyrimidines typically involves cyclization reactions, halogenation, or nucleophilic substitution. For the [4,3-d] isomer:
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Possible Synthetic Routes:
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Cyclization: Condensation of aminopyridine derivatives with chlorinated precursors.
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Halogenation: Introduction of chlorine via electrophilic substitution or metal-catalyzed coupling.
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Analytical Difficulties:
Note: The dichloro analog 7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2454396-62-2) is documented, suggesting that [4,3-d] derivatives are synthesized but rarely studied .
Hypothesized Applications:
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Oncology: Potential inhibition of kinases (e.g., RAF-MEK-ERK pathway) .
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Antimicrobial Activity: Chlorinated pyrimidines often exhibit antimicrobial effects.
Data Gaps and Future Directions
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Research Limitations:
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No peer-reviewed studies on the [4,3-d] isomer’s synthesis, stability, or bioactivity.
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Confusion between [2,3-d] and [4,3-d] nomenclature in literature.
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Recommendations:
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Structural Validation: Confirm the isomer’s existence via crystallography or high-resolution MS.
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Screening Campaigns: Test derivatives in kinase inhibition assays or antimicrobial models.
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